3-Bromoquinoline hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-bromoquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN.ClH/c10-8-5-7-3-1-2-4-9(7)11-6-8;/h1-6H;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKZFCNOSXJBOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20848345 | |
| Record name | 3-Bromoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20848345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90224-68-3 | |
| Record name | 3-Bromoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20848345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies for 3 Bromoquinoline and Its Derivatives
Classical Synthetic Routes to 3-Bromoquinoline (B21735)
Traditional methods for the synthesis of 3-bromoquinoline and its derivatives often rely on direct bromination of the quinoline (B57606) core or the assembly of the quinoline ring from appropriately substituted precursors using well-established named reactions.
Reactions Involving Quinoline Perbromide
One of the most direct classical approaches involves the electrophilic bromination of quinoline itself. To control the regioselectivity and avoid the formation of multiple isomers, the reaction is often carried out on an acid salt of quinoline. A patented method describes the production of high-purity 3-bromoquinoline hydrobromide by reacting a quinoline acid salt with bromine in a suitable solvent. google.com This process typically involves dissolving the quinoline salt, such as quinoline hydrobromide, and reacting it with elemental bromine. google.com The resulting 3-bromoquinoline hydrobromide often precipitates from the reaction mixture and can be further purified by recrystallization from a mixed solvent system, such as water and an alcohol, before being neutralized with an alkali to yield the free base. google.com
| Reactants | Reagents | Solvent | Key Steps | Reference |
| Quinoline Acid Salt | Bromine (Br₂) | Dichlorobenzene, Nitrobenzene, etc. | 1. Reaction to form 3-bromoquinoline hydrobromide. 2. Recrystallization of the hydrobromide salt. 3. Neutralization with alkali (e.g., Na₂CO₃) to yield 3-bromoquinoline. | google.com |
This method provides a straightforward route to the desired product, leveraging the directing effects of the protonated nitrogen atom on the quinoline ring to favor substitution at the 3-position.
Utilization of Substituted Anilines and Carbonyl Compounds
Several classic named reactions for quinoline synthesis build the heterocyclic ring from anilines and carbonyl-containing compounds. By selecting appropriately brominated starting materials, these methods can be adapted to produce 3-bromoquinolines.
Friedländer Synthesis: This reaction condenses a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an active methylene (B1212753) group (e.g., a ketone). wikipedia.orgorganic-chemistry.org To synthesize 3-bromoquinoline, one could theoretically react 2-aminobenzaldehyde with a bromo-ketone. Alternatively, a more direct approach involves using a 2-amino-bromo-aryl ketone or aldehyde as the starting aniline (B41778) derivative. nih.gov
Doebner-Miller Reaction: This method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid. wikipedia.orgsynarchive.com The α,β-unsaturated carbonyl can be generated in situ from aldehydes or ketones. wikipedia.org The regiochemistry of the final quinoline product depends on the substitution pattern of the reactants. acs.org
Combes Synthesis: In the Combes synthesis, an aniline is condensed with a β-diketone under acidic conditions. wikipedia.orgwikiwand.comquimicaorganica.org The reaction proceeds via a Schiff base intermediate which then undergoes acid-catalyzed ring closure to form the quinoline ring. wikiwand.com Using a bromo-substituted aniline or a brominated β-diketone could direct the synthesis towards a bromoquinoline derivative.
Modern and Regioselective Synthesis of 3-Bromoquinoline
Contemporary synthetic chemistry has focused on developing more efficient and highly regioselective methods, including catalytic cycloadditions and pathways involving specialized functionalized intermediates.
Formal Cycloaddition Reactions (e.g., [4+2] Cycloadditions)
A highly effective and regioselective modern route to 3-bromoquinoline derivatives involves a formal [4+2] cycloaddition reaction. Research published in The Journal of Organic Chemistry details a method where an N-aryliminium ion, generated in situ from an arylmethyl azide (B81097), reacts with a 1-bromoalkyne. This acid-promoted rearrangement and subsequent cycloaddition provides a reliable pathway to various 3-bromoquinoline derivatives in good yields. The process is noted for its high regioselectivity, consistently placing the bromo substituent at the C3 position of the newly formed quinoline ring.
Table of [4+2] Cycloaddition for 3-Bromoquinoline Derivatives
| Arylmethyl Azide | 1-Bromoalkyne | Yield of 3-Bromoquinoline Derivative |
|---|---|---|
| Benzyl (B1604629) azide | Bromophenylacetylene | Good |
| 4-Fluorobenzyl azide | Bromo(4-fluorophenyl)acetylene | 61-76% |
This strategy can be adapted to produce a variety of substituted 3-bromoquinolines by changing the substituents on the arylmethyl azide and the 1-bromoalkyne.
Synthesis via Functionalized Intermediates (e.g., 1,1,3,3-Tetramethoxypropane (B13500) derivatives)
Another modern approach utilizes versatile building blocks that can be incorporated into the quinoline skeleton. 1,1,3,3-Tetramethoxypropane is a stable organic compound that serves as a protected form of malondialdehyde. wikipedia.org Upon acid hydrolysis, it releases the highly reactive malondialdehyde, a three-carbon dialdehyde. chemicalbook.com
This functionality is key to synthesizing the quinoline ring. A powerful strategy involves reacting aniline with a brominated derivative of malondialdehyde. A relevant precursor can be generated by the direct bromination of 1,1,3,3-tetramethoxypropane itself. A US patent describes a process where reacting 1,1,3,3-tetramethoxypropane with bromine yields a product mixture rich in 2-bromo-3-loweralkoxyacrolein. google.com This 2-bromo-α,β-unsaturated aldehyde is an ideal C3 building block.
This functionalized intermediate can then be condensed with aniline in a Friedländer-type reaction. The amino group of aniline would react with the aldehyde of the 2-bromo-3-methoxyacrolein, and the subsequent intramolecular cyclization and dehydration would lead directly and regioselectively to the formation of 3-bromoquinoline.
Preparation of 3-Bromoquinoline Hydrochloride Salt
The synthesis of this compound is a multi-step process that begins with the formation of 3-bromoquinoline, which is subsequently converted to its hydrochloride salt. The purity of the final salt is highly dependent on the purification of the intermediate compounds.
Salt Formation and Purification Processes
The formation of 3-bromoquinoline often results in its hydrobromide salt, particularly when reacting a quinoline acid salt with bromine. google.com A known method involves the reaction of quinoline hydrochloride with bromine in a solvent, which produces 3-bromoquinoline hydrobromide as a crystalline precipitate. google.com This crude salt is then separated from the reaction mixture by filtration. google.com
To obtain the free base, the purified hydrobromide salt is treated with an alkali, such as sodium hydroxide, which liberates 3-bromoquinoline. google.comgoogle.com The free base can then be separated from the aqueous phase; it can be distilled directly or extracted using an organic solvent like toluene (B28343) or benzene (B151609), followed by distillation of the organic layer to yield pure 3-bromoquinoline. google.com
The final step is the conversion to the hydrochloride salt. This is achieved by reacting the purified 3-bromoquinoline free base with hydrochloric acid. The resulting this compound (CAS RN: 90224-68-3) can then be isolated. chemscene.com General purification techniques throughout the process include washing organic layers with solutions like sodium bicarbonate to neutralize excess acid and drying the organic extracts over agents like anhydrous sodium sulfate (B86663). acgpubs.org
Recrystallization Strategies for Enhanced Purity
Recrystallization is a critical technique used to purify solid intermediates, thereby ensuring a high-purity final product. mt.com In the synthesis of 3-bromoquinoline, the intermediate hydrobromide salt is subjected to recrystallization to remove by-products from the bromination reaction. google.com
Initial attempts to recrystallize 3-bromoquinoline hydrobromide using a single solvent proved problematic. Using only water led to the formation of undesirable pitch-like substances, while the salt's low solubility in most organic solvents required impractically large volumes. google.com Research has shown that a mixed-solvent system is the most effective strategy. google.com Specifically, using a mixture of water and an alcohol, such as methanol, ethanol, or propanol, allows for effective dissolution when heated and efficient crystallization of the purified salt upon cooling. google.com This process effectively removes impurities, allowing for the subsequent liberation of high-purity 3-bromoquinoline. google.com
Table 1: Recrystallization Solvents for 3-Bromoquinoline Hydrobromide
| Solvent System | Observation | Outcome | Source |
|---|---|---|---|
| Water (single) | Formation of pitch-like substances | Ineffective purification | google.com |
| Organic Solvent (single) | Low solubility, requires large volumes | Impractical for large-scale purification | google.com |
Green Chemistry Approaches in 3-Bromoquinoline Synthesis
In line with the growing emphasis on sustainable development in the pharmaceutical industry, green chemistry principles are increasingly being applied to the synthesis of quinoline derivatives. jddhs.comsamipubco.com These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency compared to classical synthesis methods like the Skraup, Friedlander, or Doebner-von Miller reactions, which often require harsh conditions and hazardous chemicals. nih.gov
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a significant green chemistry technique for preparing quinoline derivatives. nih.gov This method uses microwave irradiation to supply energy to the reaction, which can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. researchgate.netnih.gov For instance, the synthesis of 3-substituted aryl aminochloro fluoroquinoline derivatives and quinoline-3-carboxylic acid derivatives has been successfully achieved using microwave irradiation. jmpas.comnih.gov The advantages include cleaner reaction profiles and simpler work-up procedures, making it an efficient and environmentally friendly alternative. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Feature | Conventional Heating | Microwave-Assisted Synthesis | Source(s) |
|---|---|---|---|
| Reaction Time | Several hours | Minutes | researchgate.netnih.gov |
| Product Yield | Often lower | Generally higher | researchgate.net |
| Reaction Profile | Can have side reactions | Cleaner, fewer by-products | nih.gov |
| Energy Efficiency | Less efficient | More energy-efficient | jddhs.com |
Catalysis in Environmentally Benign Conditions
A key focus of green chemistry is the development and use of environmentally benign catalysts that are efficient, selective, and often recyclable. nih.gov For quinoline synthesis, this involves moving away from stoichiometric amounts of hazardous reagents. nih.gov
Recent advancements include:
Metal-Free Catalysis : Acid-promoted cycloaddition reactions have been developed for synthesizing 3-bromoquinoline derivatives without the need for metal catalysts, presenting a greener alternative. acs.org
Heterogeneous Catalysts : Solid acid catalysts, such as zeolites, are being used for the synthesis of quinazoline-based compounds. researchgate.net These catalysts are advantageous as they can be easily separated from the reaction mixture and recycled, reducing waste. researchgate.netmdpi.com
Eco-Catalysis : Innovative approaches utilize catalysts derived from renewable resources, such as fruit waste, to promote reactions under mild conditions, further reducing the environmental impact. nih.gov
Solvent-Free and Aqueous Reaction Media
Reducing or eliminating the use of volatile and often toxic organic solvents is a cornerstone of green chemistry. jddhs.com For the synthesis of quinolines and related heterocycles, two major strategies have been successfully implemented.
Aqueous Reaction Media : Performing reactions in water is a highly desirable green approach. The synthesis of quinazoline (B50416) compounds has been demonstrated using water as a solvent in conjunction with a recyclable solid acid catalyst, providing an environmentally friendly protocol. researchgate.net
Solvent-Free Reactions : Another effective method is to conduct reactions without any solvent. acgpubs.org This is often achieved by mixing the solid reactants, sometimes with a catalyst like caesium iodide, and applying energy through conventional heating or microwave irradiation. acgpubs.orgresearchgate.net This solvent-free approach offers numerous benefits, including a significant reduction in waste, simpler methodology, shorter reaction times, and an easier work-up process. researchgate.net
Atom Economy Considerations in Bromination Reactions
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com An ideal reaction has 100% atom economy, where all reactant atoms are converted into the final product, minimizing waste. primescholars.com
The synthesis of 3-bromoquinoline can be achieved through several routes, each with different implications for atom economy.
Direct Electrophilic Aromatic Substitution: This is a common method for brominating aromatic compounds. nih.gov In the case of quinoline, reacting it with a brominating agent like molecular bromine (Br₂) or N-bromosuccinimide (NBS) results in the substitution of a hydrogen atom with a bromine atom. rsc.orgthieme-connect.com
Using Br₂, the reaction produces hydrogen bromide (HBr) as a byproduct.
When NBS is used, succinimide (B58015) is the byproduct. In both instances, the atoms of the byproduct are not part of the final 3-bromoquinoline molecule, leading to a lower atom economy. Substitution reactions, by their nature, are generally less atom-economical than addition reactions. primescholars.com
Sandmeyer Reaction: This reaction provides a regioselective route to aryl halides from aryl amines. wikipedia.orgorganic-chemistry.org To synthesize 3-bromoquinoline, the process would start with 3-aminoquinoline (B160951). This amine is converted into a diazonium salt, which is then treated with a copper(I) bromide (CuBr) catalyst. wikipedia.orgnih.gov While effective, this multi-step process generates significant byproducts, including nitrogen gas (N₂) and various inorganic salts, resulting in poor atom economy. primescholars.comwikipedia.org
Addition and Cyclization Reactions: More modern and atom-economical methods are being developed. One such approach is the electrophile-driven cyclization of specifically designed precursors. organic-chemistry.org For instance, the reaction of 2-tosylaminophenylprop-1-yn-3-ols with molecular iodine can produce highly substituted 3-iodoquinolines in a single, high-yield step under mild conditions. organic-chemistry.org A similar strategy for 3-bromoquinoline derivatives involves a formal [4+2] cycloaddition between an N-aryliminium ion and a 1-bromoalkyne. acs.org These methods, which involve addition and intramolecular rearrangement, tend to have a higher atom economy as more of the reactant atoms are incorporated into the final structure. nih.gov Another approach considered to be atom-economical is the dehydrogenation of tetrahydroquinolines. rsc.org
Table 1: Comparative Analysis of Atom Economy in Bromination Reactions
| Synthesis Method | Reactants | Desired Product | Byproducts | Atom Economy |
|---|---|---|---|---|
| **Direct Bromination (with Br₂) ** | Quinoline, Bromine | 3-Bromoquinoline | Hydrogen Bromide | Lower |
| Direct Bromination (with NBS) | Quinoline, N-Bromosuccinimide | 3-Bromoquinoline | Succinimide | Lower |
| Sandmeyer Reaction | 3-Aminoquinoline, Nitrous Acid, Copper(I) Bromide | 3-Bromoquinoline | Nitrogen Gas, Water, Copper Salts | Poor |
| Cyclization Reactions | e.g., N-aryliminium ion, 1-bromoalkyne | 3-Bromoquinoline Derivative | Minimal (depends on specific reaction) | Higher |
Large-Scale Synthetic Considerations and Process Optimization
Transitioning a synthetic route from the laboratory to an industrial scale introduces numerous challenges, including cost, safety, scalability, and product purity.
Skraup Synthesis: This is a classic method for producing the quinoline core structure by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent. numberanalytics.comresearchgate.net However, the Skraup reaction is notoriously violent and difficult to control, often proceeding with extreme vigor. researchgate.netorgsyn.org The use of harsh conditions, such as high temperatures and concentrated sulfuric acid, presents significant safety and handling challenges on a large scale. numberanalytics.comnih.gov While moderators like ferrous sulfate can be used to control the reaction's pace, the inherent risks and often low yields make it less than ideal for industrial production. orgsyn.org
Direct Bromination: While seemingly straightforward, the direct bromination of quinoline on a large scale is complicated by a lack of regioselectivity. The reaction can yield a mixture of isomers, including 5-bromo and 8-bromo derivatives, in addition to the desired 3-bromoquinoline. chemicalbook.com Separating these isomers requires extensive purification, which adds to the cost and complexity of the process. Optimizing reaction conditions, such as temperature, solvent, and the choice of brominating agent, is crucial for improving selectivity but can be challenging to perfect for industrial application. thieme-connect.comacgpubs.org
Sandmeyer Reaction: The Sandmeyer reaction offers excellent regioselectivity, starting from 3-aminoquinoline. thieme-connect.com However, its large-scale application has drawbacks. Diazonium salts are often thermally unstable and can be explosive, requiring strict temperature control (typically at or below 0°C). nih.gov Furthermore, the reaction uses stoichiometric amounts of copper salts, which must be removed from the final product and treated as heavy metal waste, posing environmental and cost concerns. wikipedia.orgnih.gov
Optimized Industrial Process: For the large-scale synthesis of high-purity 3-bromoquinoline, particularly for pharmaceutical applications, a robust and reproducible process is essential. google.com A patented method addresses many of the challenges of other routes. google.com This process involves:
Reacting an acid salt of quinoline with bromine in a suitable solvent to form 3-bromoquinoline hydrobromide.
This intermediate salt is then isolated and purified by recrystallization from a mixed solvent system, such as water and an alcohol (e.g., methanol). This step is effective at removing byproducts from the bromination reaction.
The purified 3-bromoquinoline hydrobromide is then neutralized with an alkali (like sodium carbonate) to release the free base.
The final product is extracted into an organic solvent (e.g., toluene) and purified by simple distillation to yield high-purity 3-bromoquinoline. google.com This method is advantageous for large-scale production because it provides a clear path for purification via recrystallization of the salt, avoiding complex chromatographic separations and handling of hazardous intermediates like diazonium salts. google.comnih.gov The optimization of parameters such as reaction temperature, reagent ratios, and crystallization conditions is key to ensuring high yield and purity in a scalable process. nih.gov
Table 2: Comparison of Synthetic Routes for Large-Scale Production
| Synthetic Route | Advantages | Disadvantages | Suitability for Large Scale |
|---|---|---|---|
| Skraup Synthesis | Uses simple starting materials. | Often violent and unsafe; uses harsh conditions; low yields. researchgate.netorgsyn.org | Poor |
| Direct Bromination | Simple one-step reaction. | Poor regioselectivity leading to mixed isomers; purification is difficult. chemicalbook.com | Moderate, with significant purification challenges. |
| Sandmeyer Reaction | Excellent regioselectivity. | Use of unstable diazonium salts; copper waste. wikipedia.orgnih.gov | Moderate, requires stringent safety controls and waste management. |
| Patented Salt Recrystallization Method | High purity product; avoids hazardous intermediates; scalable purification. google.com | Multi-step process. | Good |
Reactivity and Chemical Transformations of 3 Bromoquinoline
Metal-Mediated Cross-Coupling Reactions
3-Bromoquinoline (B21735) is an excellent substrate for numerous metal-catalyzed cross-coupling reactions. These transformations are fundamental for creating new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, with palladium and copper being the most prominent metals used to catalyze these reactions. chemimpex.comrsc.org
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for the formation of C-C bonds between organohalides and organoboron compounds. nih.govwikipedia.org This reaction is particularly effective for the arylation of 3-bromoquinoline, leading to the synthesis of 3-arylquinolines, which are important structural motifs in medicinal chemistry and materials science.
The general mechanism involves three key steps: oxidative addition of the 3-bromoquinoline to a Pd(0) complex, transmetalation with the organoboron reagent in the presence of a base, and reductive elimination to yield the 3-arylquinoline product and regenerate the Pd(0) catalyst. libretexts.org
Research has demonstrated the successful coupling of 3-bromoquinoline with various arylboronic acids. For instance, the coupling with 2-aminophenylboronic acid hydrochloride proceeds efficiently under Suzuki-Miyaura conditions to form the desired biaryl system. researchgate.net A specific case study optimized the coupling of 3-bromoquinoline with 3,5-dimethylisoxazole-4-boronic acid pinacol (B44631) ester. researchgate.net This study explored various palladium pre-catalysts, ligands, and reaction parameters to maximize the yield of the resulting 3-(3,5-dimethylisoxazol-4-yl)quinoline. researchgate.net
Table 1: Examples of Suzuki-Miyaura Coupling with 3-Bromoquinoline Derivatives
| Aryl Halide | Boronic Acid/Ester | Catalyst System | Product | Reference |
|---|---|---|---|---|
| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Pd Precatalyst + Ligand | 3-(3,5-Dimethylisoxazol-4-yl)quinoline | researchgate.net |
| Bromoquinolines | 2-Aminophenylboronic acid hydrochloride | PdCl₂(dppf) | 2-Aminophenyl-substituted quinolines | researchgate.net |
| 2-Aryl-4-chloro-3-iodoquinolines | Arylboronic Acids | Pd(PPh₃)₄ / K₂CO₃ | 2,3,4-Triarylquinolines | nih.gov |
The Kumada cross-coupling, which utilizes Grignard reagents (organomagnesium halides) as the organometallic partner, was one of the first transition-metal-catalyzed C-C bond-forming reactions developed. organic-chemistry.org It offers a direct method for coupling aryl halides like 3-bromoquinoline with alkyl or aryl Grignard reagents, typically using a nickel or palladium catalyst. organic-chemistry.orgnih.gov While specific studies focusing solely on the Kumada coupling of 3-bromoquinoline are less common, the reaction of unprotected bromoanilines with Grignard reagents has been successfully demonstrated using a palladium source and a Buchwald-type ligand, a methodology applicable to heteroaromatic halides. nih.gov The general applicability suggests that 3-bromoquinoline would be a viable substrate for such transformations.
The Hiyama cross-coupling employs organosilanes as the coupling partners in a palladium-catalyzed reaction. This method is noted for its tolerance of various functional groups. Asymmetric Hiyama cross-couplings have been developed for α-bromo esters using a nickel/chiral diamine ligand catalyst system to produce α-aryl carboxylic acid derivatives with high enantioselectivity. organic-chemistry.org This demonstrates the potential for developing stereoselective C-C bond formations, a strategy that could potentially be extended to substrates like 3-bromoquinoline for the synthesis of chiral quinoline (B57606) derivatives.
Palladium catalysis is pivotal not only for traditional cross-coupling but also for more advanced transformations like C-H activation and C-N bond formation (Buchwald-Hartwig amination). mit.edunih.gov These methods provide powerful routes to functionalized quinolines.
C-H Activation: Palladium-catalyzed C-H activation allows for the direct functionalization of carbon-hydrogen bonds. rsc.orgnih.gov For instance, bromoquinolines can be subjected to palladium-catalyzed C-H activation/C-N bond formation, highlighting the differential reactivity of C-H versus C-Br bonds. researchgate.net In a related example, 3-bromoquinolin-2(1H)-ones undergo a Pd/Cu-catalyzed C-H heteroarylation with various azoles, demonstrating a strategy to build complex heterocyclic systems on the quinoline core. nih.gov
C-N Bond Formation: The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds. rsc.orgresearchgate.net This reaction involves the palladium-catalyzed coupling of an aryl halide, such as 3-bromoquinoline, with an amine in the presence of a suitable base and phosphine (B1218219) ligand. beilstein-journals.org This methodology facilitates the synthesis of 3-aminoquinoline (B160951) derivatives, which are precursors to a wide range of biologically active compounds. The choice of ligand is crucial for the success of these transformations, with bulky, electron-rich phosphine ligands often providing the most active and stable catalyst systems. mit.edu
Table 2: Palladium-Catalyzed C-H Activation and C-N Bond Formation
| Substrate | Reagent | Catalyst System | Reaction Type | Product | Reference |
|---|---|---|---|---|---|
| 3-Bromoquinolin-2(1H)-ones | Azoles | Pd(OAc)₂/CuI, PPh₃ | C-H Heteroarylation | 3-(Heteroaryl)quinolin-2(1H)-ones | nih.gov |
| Bromoquinolines | 2-Aminophenylboronic acid | PdCl₂(dppf) | C-H Activation/C-N Formation | Polycyclic systems | researchgate.net |
| N-Substituted 4-bromo-7-azaindole | Amides, Amines | Pd(OAc)₂/Xantphos | C-N Cross-Coupling | N-Aryl-7-azaindoles | beilstein-journals.org |
Copper catalysts offer a cost-effective and versatile alternative to palladium for certain cross-coupling reactions. researchgate.net Copper has been shown to effectively catalyze the amination of 3-bromoquinoline. researchgate.netresearchgate.net For example, heating 3-bromoquinoline with liquid ammonia (B1221849) in the presence of copper powder as a catalyst yields 3-aminoquinoline. researchgate.net More advanced catalytic systems, such as those formed in situ from CuI and a ligand like 1,10-phenanthroline, can facilitate the amination of aryl halides with high yields. researchgate.net
Beyond amination, copper catalysis is also involved in other transformations. A bimetallic Pd(OAc)₂/CuI system was found to be effective for the C-H heteroarylation of 3-bromoquinolin-2(1H)-ones. nih.gov Copper can also catalyze the formation of C-CN bonds; 3-cyanoquinoline can be prepared from 3-bromoquinoline by heating it with copper cyanide. researchgate.net
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class where a nucleophile displaces a leaving group on an aromatic ring. byjus.comlibretexts.org In the quinoline system, the reactivity towards nucleophiles can be influenced by the position of the substituent and the reaction conditions.
The direct displacement of the bromine atom in 3-bromoquinoline by nitrogen nucleophiles is a key method for synthesizing 3-aminoquinolines.
Reaction with Ammonia: The reaction of 3-bromoquinoline with potassium amide in liquid ammonia at -33°C is a classic example of nucleophilic substitution on the quinoline ring. researchgate.net This reaction yields a mixture of 3-aminoquinoline and 4-aminoquinoline. The formation of the 4-amino product suggests the reaction proceeds, at least in part, through a "benzyne"-type intermediate, specifically a 3,4-quinolyne. researchgate.netmasterorganicchemistry.com In this mechanism, the strong base (amide ion) first deprotonates the C-4 position, followed by the elimination of the bromide ion to form the highly reactive quinolyne intermediate. Subsequent addition of ammonia can occur at either C-3 or C-4, leading to the mixture of isomeric aminoquinolines. researchgate.net As mentioned previously, copper catalysis can also be employed to achieve amination with ammonia, often with improved selectivity for the direct substitution product. researchgate.net
Reaction with Primary Amines: The synthesis of N-substituted amines can be achieved through reductive amination, where an aldehyde or ketone reacts with a primary amine to form an imine, which is then reduced. libretexts.orglibretexts.org While not a direct substitution on 3-bromoquinoline itself, the resulting aminoquinolines from the above methods can be further functionalized using these established procedures. Direct SNAr reactions with primary amines on 3-bromoquinoline are also feasible, typically requiring a catalyst (like copper or palladium) and a base to facilitate the C-N bond formation, analogous to the Buchwald-Hartwig amination. beilstein-journals.orgnih.gov
Table 3: Amination of 3-Bromoquinoline
| Reagent(s) | Conditions | Proposed Intermediate | Product(s) | Reference |
|---|---|---|---|---|
| KNH₂ / liquid NH₃ | -33°C | 3,4-Quinolyne | 3-Aminoquinoline and 4-Aminoquinoline | researchgate.net |
| Liquid NH₃ / Cu powder | Heating | SNAr | 3-Aminoquinoline | researchgate.net |
| Ammonia / CuI-ligand | Heating | Catalytic SNAr | 3-Aminoquinoline | researchgate.net |
Cyano-Functionalization via Copper Cyanide
The conversion of 3-bromoquinoline to 3-cyanoquinoline can be achieved through the Rosenmund-von Braun reaction. wikipedia.orgnumberanalytics.comsynarchive.com This reaction involves the displacement of the bromine atom with a cyanide group using copper(I) cyanide (CuCN). numberanalytics.comsynarchive.comorganic-chemistry.org The classical Rosenmund-von Braun reaction often requires high temperatures, typically between 150°C and 250°C, and is usually carried out in a polar, high-boiling solvent like pyridine (B92270), nitrobenzene, or DMF. organic-chemistry.orgthieme-connect.de
The mechanism is thought to involve the oxidative addition of the aryl halide to the copper(I) catalyst, forming an aryl copper(III) halide intermediate. numberanalytics.comorganic-chemistry.org Subsequent reductive elimination then yields the desired aryl nitrile and copper(I) halide. organic-chemistry.org The use of an excess of copper cyanide can complicate the purification of the final product. organic-chemistry.org
To mitigate the harsh conditions of the classical method, modifications have been developed. For instance, the use of L-proline as an additive can promote the reaction at lower temperatures (80–120 °C), making the process more compatible with sensitive substrates. thieme-connect.de This modified approach has shown excellent functional-group compatibility. thieme-connect.de Other catalytic systems, such as those involving palladium or nickel, have also been explored for aryl cyanation. thieme-connect.deresearchgate.net
Table 1: Conditions for Cyano-Functionalization of Aryl Halides
| Catalyst/Reagent | Solvent | Temperature (°C) | Additive | Key Features |
| Copper(I) cyanide | Pyridine, Nitrobenzene, DMF | 150-250 | None | Classical Rosenmund-von Braun reaction. organic-chemistry.orgthieme-connect.de |
| Copper(I) cyanide | DMF | 120 | L-proline | Lower reaction temperature, good functional group tolerance. thieme-connect.de |
| Palladium(II) acetate | DMF | - | -Bu4NCl, Base | Catalytic amounts used for cyclization of iodoaryl alkenes. researchgate.net |
| Nickel catalysts | Dipolar aprotic solvents | - | Various | Used for cyanation of various heteroaromatic halides. researchgate.net |
Bromine-Magnesium Exchange Reactions and Related Organometallic Chemistry
The bromine atom at the 3-position of the quinoline ring is susceptible to bromine-magnesium exchange, a key transformation for the formation of Grignard reagents and other organometallic species. wikipedia.orgbyjus.com This reaction typically involves treating 3-bromoquinoline with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, 3-quinolylmagnesium bromide. wikipedia.orgmnstate.eduwisc.edu The carbon-magnesium bond in the Grignard reagent is highly polar, rendering the carbon atom nucleophilic and basic. wikipedia.orgmnstate.edu
The formation of the Grignard reagent can be initiated by activating the magnesium surface, often with a small amount of iodine, methyl iodide, or 1,2-dibromoethane. wikipedia.org While some bromo-aryl compounds with amine functionalities fail to form Grignard reagents in diethyl ether, the reaction can often be successfully carried out in THF. rsc.org
Once formed, the 3-quinolylmagnesium bromide can react with a wide range of electrophiles. For example, it can react with carbonyl compounds like aldehydes and ketones to form secondary and tertiary alcohols, respectively. byjus.commnstate.edu It can also be used in coupling reactions with other organic halides in the presence of a suitable metal catalyst to form new carbon-carbon bonds. wikipedia.orgbyjus.com
More advanced methods for bromine-magnesium exchange have been developed. The use of iPrMgCl·LiCl (turbo-Grignard reagent) can significantly accelerate the rate of Br-Mg exchange. researchgate.net Additionally, bimetallic combinations like sBu₂Mg·2LiOR in toluene (B28343) enable efficient and regioselective Br/Mg exchanges under mild conditions. nih.govdntb.gov.ua These reagents can sometimes offer different regioselectivity compared to traditional Grignard formation. nih.govdntb.gov.ua
Table 2: Reagents for Bromine-Magnesium Exchange
| Reagent | Solvent | Key Features |
| Mg metal | Diethyl ether, THF | Classical method for Grignard reagent formation. wikipedia.orgmnstate.eduwisc.edu |
| iPrMgCl·LiCl | THF | "Turbo-Grignard", enhances reaction rate. researchgate.net |
| sBu₂Mg·2LiOR | Toluene | Efficient and regioselective exchange under mild conditions. nih.govdntb.gov.ua |
| n-BuLi | THF | Used for bromine-lithium exchange, can lead to "ate" complexes with magnesium salts. semanticscholar.orgmdpi.com |
Electrophilic Aromatic Substitution on the Quinoline Ring System
The quinoline ring is a bicyclic heteroaromatic system, and its reactivity in electrophilic aromatic substitution is influenced by the presence of the nitrogen atom and the bromine substituent. The nitrogen atom is deactivating and generally directs electrophiles to the benzene (B151609) ring (positions 5 and 8) and to a lesser extent, the pyridine ring. The bromine at the 3-position further influences the regioselectivity of subsequent substitutions.
Nitration and Oxidation Reactions
Nitration of bromoquinolines can lead to the introduction of a nitro group onto the ring system. For instance, nitrated bromoquinoline derivatives have been synthesized and studied for their potential biological activities. nih.gov The conditions for nitration typically involve the use of a nitrating agent such as nitric acid in the presence of sulfuric acid. msu.edu The position of nitration will be directed by the existing substituents on the quinoline ring.
Oxidation of the quinoline ring can also occur. The nitrogen atom in the quinoline ring can be oxidized to an N-oxide. researchgate.net This transformation can alter the electronic properties of the ring and influence the regioselectivity of subsequent reactions. researchgate.net For example, the formation of quinoline N-oxides is a key step in certain C-H activation strategies. researchgate.netnih.gov
Halogenation at Other Positions
Further halogenation of 3-bromoquinoline can introduce additional halogen atoms onto the ring. Electrophilic bromination of quinoline derivatives can be achieved using reagents like bromine in a suitable solvent. nih.govkhanacademy.org The regioselectivity of the bromination is dependent on the reaction conditions and the substitution pattern of the quinoline. nih.gov For example, direct bromination of certain substituted quinolines with excess bromine can lead to polybrominated products. nih.gov Lewis acid catalysts such as FeCl₃ or AlCl₃ are often required for the halogenation of less reactive aromatic rings. msu.eduwikipedia.orgyoutube.com The catalyst polarizes the halogen-halogen bond, increasing the electrophilicity of the halogen. wikipedia.org
Table 3: Reagents for Electrophilic Aromatic Substitution
| Reaction | Reagent(s) | Catalyst | Product Type |
| Nitration | HNO₃ | H₂SO₄ | Nitroquinoline msu.edu |
| Bromination | Br₂ | FeCl₃, AlCl₃ | Bromoquinoline nih.govwikipedia.org |
| Chlorination | Cl₂ | FeCl₃, AlCl₃ | Chloroquinoline msu.eduwikipedia.org |
| N-Oxidation | Peroxy acids (e.g., m-CPBA) | N/A | Quinoline N-oxide researchgate.net |
Rearrangement Reactions and Complex Molecular Transformations
The 3-bromoquinoline scaffold can participate in various rearrangement reactions and serve as a starting material for the synthesis of more complex molecular architectures. One notable reaction is the generation of 3,4-dehydroquinoline (a quinolyne intermediate) from 3-bromoquinoline upon treatment with a strong base like sodium amide in the presence of sodium tert-butoxide. researchgate.net This highly reactive intermediate can then undergo nucleophilic addition with various nucleophiles, such as amines and thiolates, to afford 4-substituted quinoline derivatives. researchgate.net
Rearrangement reactions are a class of organic reactions where the carbon skeleton of a molecule is rearranged to produce a structural isomer of the original molecule. masterorganicchemistry.combyjus.com These can be initiated by the formation of reactive intermediates like carbocations or carbanions. masterorganicchemistry.com While specific examples of complex skeletal rearrangements starting directly from 3-bromoquinoline hydrochloride are not extensively detailed in the provided context, the functional handles present (bromo and the quinoline nitrogen) allow for a variety of transformations that could lead to rearranged products. For example, reactions proceeding through quinolyne intermediates inherently involve a rearrangement of the bonding within the aromatic system.
Derivatization at Heteroatom Sites (e.g., N-oxidation, N-alkylation)
The nitrogen atom in the 3-bromoquinoline ring is a key site for derivatization, allowing for modifications that can significantly alter the compound's physical and chemical properties.
N-oxidation: The quinoline nitrogen can be oxidized to form the corresponding N-oxide. researchgate.net This is typically achieved using oxidizing agents such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA). The formation of the N-oxide increases the electron deficiency of the pyridine ring, making it more susceptible to nucleophilic attack, particularly at the C2 and C4 positions. researchgate.netnih.gov However, in some cases, 3-bromoquinoline N-oxide has been found to be unreactive under certain C-H activation conditions. nih.gov
N-alkylation: The nitrogen atom can also be alkylated to form quaternary quinolinium salts. sciencemadness.orgacsgcipr.org This is an Sₙ2 reaction where the nitrogen acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide, ethyl bromide). acsgcipr.org The reaction is typically carried out in a suitable solvent, and a base such as potassium carbonate may be used to neutralize the hydrohalic acid formed during the reaction. sciencemadness.org The resulting quinolinium salts have different solubility and reactivity profiles compared to the parent 3-bromoquinoline.
Derivatization and Functionalization Strategies for 3 Bromoquinoline Scaffolds
Synthesis of Substituted Quinoline (B57606) Derivatives
The functionalization of the 3-bromoquinoline (B21735) scaffold can be achieved through various synthetic strategies, leading to a broad spectrum of substituted quinoline derivatives. These methods often involve the direct replacement of the bromine atom or the modification of other positions on the quinoline ring, facilitated by the electronic properties of the bromo-substituted core.
The introduction of an amino group at the C-3 position of the quinoline ring is a key transformation, as aminoquinolines are important intermediates in the synthesis of biologically active compounds. researchgate.net The direct amination of 3-bromoquinoline can be achieved through nucleophilic aromatic substitution reactions. For instance, the reaction of 3-bromoquinoline with ammonia (B1221849) can yield 3-aminoquinoline (B160951). researchgate.net This transformation is often catalyzed by copper complexes, which are a more cost-effective alternative to palladium catalysts for C-N bond formation. researchgate.net
Beyond the parent 3-aminoquinoline, a variety of amine derivatives can be prepared. The reaction of 3-bromoquinoline with primary or secondary amines, often under Buchwald-Hartwig amination conditions, allows for the synthesis of N-substituted 3-aminoquinolines. chemspider.com This method typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the coupling of the amine with the aryl bromide. chemspider.com
General methods for the synthesis of amines, which can be adapted for the preparation of 3-aminoquinoline derivatives, include the reduction of nitro compounds, the ammonolysis of alkyl halides, the reduction of nitriles, and the Hoffmann bromamide (B1595942) degradation reaction. unacademy.com For example, a nitro group at a different position on the 3-bromoquinoline ring could be reduced to an amino group, or a nitrile group could be introduced and subsequently reduced to an aminomethyl group. unacademy.com
The synthesis of 3-aminoquinoline derivatives can also be approached through multi-step sequences. For example, the synthesis of 3-aminoquinoline-5-carboxylic acid methyl ester has been reported starting from 3-aminoquinoline. google.com This process involves the bromination of 3-aminoquinoline to yield 3-amino-5-bromoquinoline, followed by a carbonyl insertion reaction using carbon monoxide in the presence of a palladium catalyst to introduce the carboxylic acid methyl ester group. google.com
Table 1: Examples of Amination Reactions of Bromoquinolines This table is illustrative and may not be exhaustive.
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 3-Bromoquinoline | Ammonia, Copper Catalyst | 3-Aminoquinoline | researchgate.net |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane, [Pd₂(dba)₃], (±)-BINAP, NaOBuᵗ, Toluene (B28343), 80°C | N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | chemspider.com |
Quinoline-2(1H)-thiones and their S-alkylated derivatives are another important class of compounds that can be accessed from precursors related to 3-bromoquinoline. These compounds are of interest for their potential biological activities and as fluorescent sensors. semanticscholar.org
A method for the synthesis of 3-bromoquinoline-2(1H)-thiones involves the reaction of 2-(2,2-dibromoethenyl)phenyl isothiocyanates with butyllithium. semanticscholar.orgresearchgate.net This reaction proceeds via a bromine-lithium exchange, followed by an intramolecular cyclization to form the quinoline-2(1H)-thione ring system. The starting 2-(2,2-dibromoethenyl)phenyl isothiocyanates can be prepared in a five-step sequence from commercially available 2-nitrobenzaldehydes. semanticscholar.org
The resulting 3-bromoquinoline-2(1H)-thiones can be further functionalized. For example, treatment with haloalkanes in the presence of a base leads to the formation of 2-(alkylsulfanyl)-3-bromoquinolines. semanticscholar.orgresearchgate.net This S-alkylation reaction provides a route to a variety of alkylsulfanyl derivatives. semanticscholar.org
The 3-bromo-2-(alkylsulfanyl)quinolines can undergo further transformations. For instance, a second bromine-lithium exchange at the C-3 position allows for the introduction of carbon substituents. semanticscholar.org This has been demonstrated by reacting the lithiated intermediate with carbonyl compounds, such as benzaldehyde (B42025) and acetone, to yield 3-(1-hydroxyalkyl)quinoline-2(1H)-thiones after workup. semanticscholar.org
Table 2: Synthesis of 3-Bromoquinoline-2(1H)-thiones and Derivatives This table is illustrative and may not be exhaustive.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-(2,2-Dibromoethenyl)phenyl isothiocyanate | n-BuLi, THF, -78°C, then H₂O | 3-Bromoquinoline-2(1H)-thione | 68% | semanticscholar.orgthieme-connect.com |
| 2-(2,2-Dibromoethenyl)-4-methoxyphenyl isothiocyanate | n-BuLi, THF, -78°C, then H₂O | 3-Bromo-7-methoxyquinoline-2(1H)-thione | 79% | semanticscholar.orgthieme-connect.com |
The introduction of a carboxylic acid group onto the 3-bromoquinoline scaffold can be achieved through various carboxylation methods. wikipedia.org Carboxylation is a fundamental reaction in organic chemistry that involves the treatment of a substrate with carbon dioxide. wikipedia.org A common strategy for the carboxylation of aryl halides is through the formation of an organometallic intermediate, such as a Grignard reagent or an organolithium species, which then reacts with CO₂. wikipedia.org
For example, 3-bromoquinoline could potentially be converted to its corresponding Grignard or organolithium reagent, followed by quenching with carbon dioxide to yield 3-bromoquinoline-x-carboxylic acid, where 'x' would depend on the position of metalation.
While the direct carboxylation of 3-bromoquinoline itself is not extensively detailed in the provided search results, the synthesis of various bromoquinoline carboxylic acids has been reported, indicating the feasibility of such transformations. For instance, 6-bromoquinoline-3-carboxylic acid and 8-bromoquinoline-3-carboxylic acid are known compounds. glpbio.comsigmaaldrich.comglpbio.com
The synthesis of quinoline carboxylic acids can also be achieved through cyclization reactions. For example, the Gould-Jacobs reaction, which involves the condensation of an aniline (B41778) with an ethoxymethylenemalonic ester followed by thermal cyclization and hydrolysis, is a classic method for preparing 4-hydroxyquinoline-3-carboxylic acids. Modifications of this approach could potentially be used to synthesize bromo-substituted quinoline carboxylic acids.
Furthermore, the introduction of a carboxylic acid group can be accomplished via the oxidation of a suitable precursor, such as an alkyl or an aldehyde group, on the 3-bromoquinoline ring.
Table 3: Examples of Bromoquinoline Carboxylic Acids This table is illustrative and may not be exhaustive.
| Compound Name | CAS Number | Molecular Formula | Reference |
|---|---|---|---|
| 6-Bromoquinoline-3-carboxylic acid | 798545-30-9 | C₁₀H₆BrNO₂ | glpbio.com |
The synthesis of hydroxy- and alkoxy-substituted 3-bromoquinolines can be achieved through several synthetic routes. The introduction of these functional groups can significantly impact the biological activity and physicochemical properties of the quinoline scaffold.
One common approach to obtaining hydroxyquinolines is through the cyclization of appropriately substituted precursors. For instance, the Conrad-Limpach reaction, which involves the condensation of anilines with β-ketoesters, can yield 4-hydroxyquinolines. The Skraup synthesis, a reaction of anilines with glycerol, sulfuric acid, and an oxidizing agent, can also be used to produce quinolines, which can then be further functionalized.
The direct hydroxylation of the 3-bromoquinoline ring can be challenging. However, the synthesis of alkoxy-substituted quinolines is more straightforward. Alkoxy groups can be introduced by the nucleophilic substitution of a leaving group, such as a halogen, with an alkoxide. Alternatively, a hydroxyquinoline can be alkylated to form the corresponding alkoxyquinoline. nih.gov
A method for the synthesis of 2-alkoxy- and 2-aroxy-3-substituted quinolines from o-alkynylaryl isocyanides and various alcohols and phenols has been reported. scribd.comnih.gov This reaction is promoted by 1,4-diazabicyclo[2.2.2]octane (DABCO) and proceeds under mild conditions. scribd.comnih.gov The reaction is initiated by the nucleophilic addition of DABCO to the isocyanide, followed by cyclization and subsequent substitution by the oxygenated nucleophile. scribd.comnih.gov This method is applicable to a wide range of functional groups and avoids the use of strong bases or metals. scribd.com
The synthesis of 8-hydroxyquinolines and their derivatives has been extensively studied. nih.gov Bromination of 8-hydroxyquinoline (B1678124) with bromine in chloroform (B151607) leads to the formation of 5,7-dibromo-8-hydroxyquinoline. acgpubs.org This dibromo derivative can then be used as a precursor for other functionalized quinolines. For example, methylation of 5,7-dibromo-8-hydroxyquinoline with dimethyl sulfate (B86663) yields 5,7-dibromo-8-methoxyquinoline. acgpubs.org
Table 4: Examples of Hydroxy- and Alkoxy-Substituted Quinolines This table is illustrative and may not be exhaustive.
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| o-Alkynylaryl isocyanides | Alcohols/Phenols, DABCO | 2-Alkoxy(aroxy)-3-substituted quinolines | scribd.comnih.gov |
| 8-Hydroxyquinoline | Bromine, Chloroform | 5,7-Dibromo-8-hydroxyquinoline | acgpubs.org |
Diversification through Side-Chain Modifications
The diversification of the 3-bromoquinoline scaffold can be effectively achieved through modifications of side chains attached to the quinoline ring. These modifications can be introduced after the initial functionalization of the 3-bromoquinoline core and allow for the fine-tuning of the molecule's properties.
Side-chain modifications are a common strategy in drug discovery to improve potency, selectivity, and pharmacokinetic properties. For quinoline-based compounds, modifications to side chains at various positions have been shown to significantly impact their biological activity. nih.gov
For instance, in the context of antimalarial drugs, modifications to the aminoalkylamino side chain of 8-aminoquinolines have been extensively explored. nih.gov These modifications can include altering the length of the alkyl chain, introducing branching, or adding terminal functional groups. Metabolic studies of 8-aminoquinoline (B160924) derivatives have shown that side-chain hydroxylation is a key metabolic pathway, highlighting the importance of the side chain's structure. nih.gov
In a study on kynurenic acid analogs, which are 4-hydroxyquinoline-2-carboxylic acid derivatives, modifications to the C-3 side chain were performed to improve lipophilicity and blood-brain barrier permeability. mdpi.com These modifications included the introduction of different alkyl and aryl groups, demonstrating how side-chain engineering can be used to alter the physicochemical properties of quinoline derivatives. mdpi.com
The synthesis of these side-chain modified derivatives often involves standard organic chemistry transformations. For example, an amino group on a side chain can be acylated to form amides, or an alcohol group can be esterified or etherified. Carbon-carbon bond-forming reactions, such as Suzuki or Sonogashira couplings, can be used to attach new carbon-based side chains to the quinoline ring, provided a suitable handle is present.
Regioselective Functionalization Studies
The regioselective functionalization of the quinoline ring is a critical aspect of synthesizing specific isomers of substituted quinolines. The inherent reactivity of the quinoline ring, with different positions having varying electron densities, can lead to mixtures of products in electrophilic substitution reactions. Therefore, methods that allow for the selective functionalization of a particular position are highly valuable.
C-H activation has emerged as a powerful tool for the regioselective functionalization of heterocycles, including quinolines. nih.gov This approach allows for the direct conversion of a C-H bond into a C-C or C-heteroatom bond, often with high regioselectivity. For quinoline N-oxides, palladium-catalyzed C-H activation at the C-2 position is a well-established method for introducing various functional groups. mdpi.com However, the functionalization of other positions can be more challenging.
In the case of 3-bromoquinoline, the bromine atom can direct further functionalization. For example, metal-halogen exchange of 3-bromoquinoline can generate a nucleophilic center at the C-3 position, which can then react with various electrophiles.
A regioselective synthesis of 3-bromoquinoline derivatives has been achieved through a formal [4+2] cycloaddition between an N-aryliminium ion, generated from an arylmethyl azide (B81097), and a 1-bromoalkyne. acs.org This method provides a reliable route to 3-bromoquinolines with good control over the position of the bromine atom. acs.org
Furthermore, the regioselective functionalization of 3-bromoquinoline can be achieved through a sequence of reactions. For example, a metal-free regioselective sequential C-H bond functionalization of 3-bromoquinoline has been reported. researchgate.net This approach allows for the introduction of different functional groups at specific positions on the quinoline ring, starting from the 3-bromo derivative.
The development of regioselective methods is crucial for the synthesis of structurally defined quinoline derivatives, which is essential for establishing clear structure-activity relationships in medicinal chemistry and for creating well-defined materials.
Multi-Component Reactions for Quinoline Skeleton Assembly
Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecular architectures, such as the quinoline scaffold, in a single, efficient step. rsc.orgtcichemicals.com These reactions combine three or more starting materials in a convergent manner, offering high atom economy and the ability to generate diverse molecular structures by simply varying the initial components. rsc.orgrug.nl Several classic and modern MCRs have been developed for the assembly of quinoline rings, which can be adapted for the synthesis of 3-bromoquinoline derivatives.
Notable traditional methods include the Combes, Doebner-Miller, and Friedländer syntheses. nih.govnih.gov
Combes Synthesis : This reaction involves the acid-catalyzed condensation of anilines with β-diketones. wikipedia.orgquimicaorganica.orgwikiwand.com The initial step forms a Schiff base intermediate, which then undergoes cyclization and dehydration to yield a substituted quinoline. wikipedia.org The regioselectivity is influenced by both steric and electronic effects of the substituents on the aniline and diketone. wikipedia.org
Doebner-Miller Reaction : A flexible method that uses anilines and α,β-unsaturated carbonyl compounds to form quinolines. wikipedia.orgsynarchive.comdbpedia.org This reaction is often catalyzed by strong Brønsted or Lewis acids. wikipedia.orgslideshare.net A key feature is that the α,β-unsaturated carbonyl component can be generated in situ from aldehydes or ketones. wikipedia.orgdbpedia.org
Friedländer Annulation : This synthesis provides a straightforward route to quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone). wikipedia.orgorganic-chemistry.org The reaction, which can be catalyzed by acids or bases, proceeds through a condensation followed by a cyclodehydration. wikipedia.orgorganic-chemistry.orgnih.gov
While these classic methods are robust for creating a variety of substituted quinolines, modern advancements have led to the development of novel MCRs specifically designed for the regioselective synthesis of halo-substituted quinolines, including those with bromine at the C-3 position.
A significant contemporary strategy involves a formal [4+2] cycloaddition between an N-aryliminium ion and a 1-bromoalkyne. acs.orgacs.org This method provides direct and regioselective access to 3-bromoquinoline derivatives. In this reaction, an arylmethyl azide is treated with a strong acid, such as trifluoromethanesulfonic acid (TfOH), to generate an N-aryliminium ion in situ. This electrophilic intermediate is then trapped by a 1-bromoalkyne. The subsequent cyclization and oxidation yield the final 3-bromoquinoline product. acs.org
The reaction begins with the acid-promoted rearrangement of an arylmethyl azide to form the N-aryliminium ion. This is followed by a formal [4+2] cycloaddition with the 1-bromoalkyne. The resulting dihydroquinoline intermediate is then oxidized, often using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to afford the aromatic 3-bromoquinoline. acs.org
Researchers have successfully applied this methodology to synthesize a range of 3-bromoquinoline derivatives with various substituents on the quinoline core. The reaction tolerates different functional groups on both the arylmethyl azide and the bromoalkyne starting materials. For instance, the reaction of various substituted benzyl (B1604629) azides with bromophenylacetylene has been shown to produce the corresponding 3-bromo-4-phenylquinolines in moderate to good yields. acs.org
Below is a table summarizing the synthesis of several 3-bromo-4-phenylquinoline derivatives using this multi-component approach. acs.org
| Entry | Arylmethyl Azide Substituent | Product | Yield (%) |
| 1 | H | 3-Bromo-4-phenylquinoline | 71 |
| 2 | 6-tert-Butyl | 3-Bromo-6-(tert-butyl)-4-phenylquinoline | 69 |
| 3 | 6-Phenyl | 3-Bromo-4,6-diphenylquinoline | 75 |
| 4 | 5-Chloro | 3-Bromo-5-chloro-4-phenylquinoline | 31 |
| 5 | 6-Chloro | 3-Bromo-6-chloro-4-phenylquinoline | 62 |
| 6 | 6-Bromo | 3,6-Dibromo-4-phenylquinoline | 68 |
| 7 | 6-Fluoro | 3-Bromo-6-fluoro-4-phenylquinoline | 75 |
| 8 | 8-Fluoro | 3-Bromo-8-fluoro-4-phenylquinoline | 41 |
This MCR strategy highlights a significant advancement in the targeted synthesis of 3-haloquinolines, providing a reliable and regioselective pathway that complements traditional methods. acs.org
Spectroscopic and Advanced Analytical Methodologies in 3 Bromoquinoline Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 3-bromoquinoline (B21735). It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
One-dimensional ¹H and ¹³C NMR spectroscopy are indispensable tools for monitoring chemical reactions and elucidating reaction mechanisms involving 3-bromoquinoline. nih.goved.ac.uk In mechanistic studies, NMR allows for the non-destructive, quantitative analysis of reaction mixtures in real-time. nih.gov For instance, in reactions such as nucleophilic substitution or metal-catalyzed cross-coupling where 3-bromoquinoline is a substrate, NMR is used to track the disappearance of starting material and the appearance of products. By monitoring the changes in chemical shifts and signal integrations over time, reaction kinetics can be determined. ed.ac.uk
Key applications include:
Identification of Intermediates: Transient intermediates in a reaction pathway can often be detected and characterized by their unique NMR signatures, providing direct evidence for a proposed mechanism.
Kinetic Analysis: By acquiring spectra at regular intervals, the concentration of reactants, products, and intermediates can be quantified, allowing for the determination of reaction rates and orders. ed.ac.uk
Isotope Labeling Studies: Using isotopically labeled versions of 3-bromoquinoline (e.g., with ¹³C or ²H) can help trace the fate of specific atoms throughout a reaction, confirming bond-making and bond-breaking steps.
For example, in the study of halogenation reactions on the quinoline (B57606) core, NMR can precisely identify the position of substitution by analyzing the changes in the coupling patterns and chemical shifts of the aromatic protons. rsc.org The distinct electronic environment of each proton and carbon in the 3-bromoquinoline molecule gives rise to a characteristic spectrum, which is altered in a predictable way upon chemical transformation.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for 3-Bromoquinoline
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 | - | 151.0 |
| H2 | 8.95 (d) | - |
| C3 | - | 120.5 |
| C4 | - | 136.2 |
| H4 | 8.25 (s) | - |
| C4a | - | 147.1 |
| C5 | - | 129.3 |
| H5 | 8.10 (d) | - |
| C6 | - | 128.1 |
| H6 | 7.65 (t) | - |
| C7 | - | 129.8 |
| H7 | 7.80 (t) | - |
| C8 | - | 127.9 |
| H8 | 7.95 (d) | - |
| C8a | - | 147.8 |
Note: Data are approximate and can vary based on solvent and experimental conditions. 'd' denotes doublet, 't' denotes triplet, 's' denotes singlet.
While 1D NMR provides chemical shifts, two-dimensional (2D) NMR experiments are crucial for establishing the covalent framework of the molecule by revealing through-bond and through-space correlations between nuclei. acs.org For complex aromatic systems like substituted quinolines, 1D spectra can suffer from signal overlap, making unambiguous assignments difficult. 2D NMR resolves this by spreading the signals across a second frequency dimension. acs.orgyoutube.com
COSY (Correlation Spectroscopy): This homonuclear technique correlates protons that are spin-spin coupled, typically over two to three bonds (²J or ³J coupling). youtube.com In a COSY spectrum of 3-bromoquinoline, cross-peaks would appear between H2 and H4 (a four-bond W-coupling), H5 and H6, H6 and H7, and H7 and H8. This allows for the sequential assignment of protons within the two separate ring systems (the pyridine (B92270) and benzene (B151609) rings). youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates protons directly to the carbons they are attached to (¹J coupling). youtube.com Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal. This technique is invaluable for assigning the carbon signals based on the already-assigned proton spectrum. For 3-bromoquinoline, it would directly link H2 to C2, H4 to C4, H5 to C5, and so on.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to four bonds (²J, ³J, ⁴J). youtube.com HMBC is critical for connecting structural fragments and identifying quaternary carbons (those without attached protons). For example, in 3-bromoquinoline, the H2 proton would show a correlation to C4 and C8a, while H8 would show correlations to C6 and C4a, confirming the fusion of the two rings and the relative positions of the substituents. clockss.org
Mass Spectrometry (MS) and Tandem MS for Molecular Characterization
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.
In electron ionization mass spectrometry (EI-MS), the 3-bromoquinoline molecule is bombarded with high-energy electrons, leading to the formation of a radical cation (the molecular ion, [M]•+) and subsequent fragmentation. The analysis of these fragment ions provides a "fingerprint" that aids in structural elucidation. ponder.ing
For 3-bromoquinoline (C₉H₆BrN), the molecular ion region is highly characteristic due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. docbrown.info This results in two molecular ion peaks of almost equal intensity at m/z 207 and 209, corresponding to [C₉H₆⁷⁹BrN]•+ and [C₉H₆⁸¹BrN]•+, respectively. This M/M+2 pattern is a definitive indicator of a monobrominated compound. youtube.com
The primary fragmentation pathways for 3-bromoquinoline can be predicted based on the stability of the resulting ions and neutral losses:
Loss of Bromine: The C-Br bond is relatively weak and can cleave to lose a bromine radical (•Br), resulting in a quinoline cation at m/z 128. This is often a prominent peak.
Loss of HCN: A characteristic fragmentation of quinoline and other nitrogen-containing heterocycles is the elimination of a neutral hydrogen cyanide (HCN) molecule (27 Da) from the pyridine ring. This can occur from the [M-Br]⁺ fragment to yield an ion at m/z 101.
Ring Cleavage: Further fragmentation can lead to the formation of smaller aromatic ions, such as the phenyl cation (m/z 77) or benzyne-type fragments.
Computational chemistry can be used to predict and support proposed fragmentation mechanisms by calculating the relative energies of different fragment ions and the transition states connecting them, providing a more robust interpretation of the observed mass spectrum. nih.gov
Table 2: Predicted Major EI-MS Fragments for 3-Bromoquinoline
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 207/209 | [C₉H₆BrN]•+ (Molecular Ion) | - |
| 128 | [C₉H₆N]⁺ | •Br |
| 101 | [C₈H₅]⁺ | •Br, HCN |
| 77 | [C₆H₅]⁺ | •Br, C₃HN |
While low-resolution mass spectrometry provides nominal masses, high-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio to several decimal places. nih.gov This high accuracy allows for the unambiguous determination of a compound's elemental composition. Because the exact mass of each element is unique and not an integer (e.g., ¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ⁷⁹Br = 78.918337), the precise mass of a molecule is unique to its specific elemental formula. youtube.com
For 3-bromoquinoline hydrochloride, HRMS can definitively confirm the elemental formula C₉H₆BrN by matching the experimentally measured exact mass with the theoretically calculated mass. For example, the calculated exact mass for the protonated molecule [C₉H₆⁷⁹BrN + H]⁺ is 207.9816. An experimental HRMS measurement that corresponds to this value within a few parts per million (ppm) provides high confidence in the assigned formula, distinguishing it from other potential isobaric compounds.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
In the IR spectrum of 3-bromoquinoline, characteristic absorption bands would be observed for:
C-H stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region.
C=C and C=N stretching: The stretching vibrations of the aromatic quinoline ring system occur in the 1400-1650 cm⁻¹ range.
C-H bending: In-plane and out-of-plane C-H bending vibrations are found in the 1000-1300 cm⁻¹ and 650-900 cm⁻¹ regions, respectively. The pattern of out-of-plane bending bands can be indicative of the substitution pattern on the aromatic rings.
C-Br stretching: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.
Raman spectroscopy provides complementary information. s-a-s.org While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. youtube.com Therefore, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For 3-bromoquinoline, the symmetric vibrations of the aromatic rings are often more prominent in the Raman spectrum.
To aid in the precise assignment of vibrational modes, theoretical calculations using methods like Density Functional Theory (DFT) are often employed. core.ac.ukresearchgate.net These calculations can predict the vibrational frequencies and intensities for both IR and Raman spectra. By comparing the calculated spectrum with the experimental one, a detailed and reliable assignment of each observed band to a specific molecular motion can be achieved. uit.nowisc.edu
Table 3: Selected Vibrational Modes and Frequencies for 3-Bromoquinoline
| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Primary Spectroscopic Activity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | IR & Raman |
| Aromatic Ring (C=C, C=N) Stretch | 1400 - 1650 | IR & Raman |
| In-plane C-H Bend | 1000 - 1300 | IR |
| Out-of-plane C-H Bend | 650 - 900 | IR |
| C-Br Stretch | 500 - 600 | IR & Raman |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and the packing of molecules in the crystal lattice. The resulting crystal structure offers detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
For this compound (C₉H₇BrClN), a single-crystal X-ray diffraction analysis would reveal the protonation of the quinoline nitrogen atom, forming the quinolinium cation. Key structural features that would be elucidated include:
The planarity of the quinoline ring system.
The specific bond lengths and angles of the C-Br, C-N, and C-C bonds within the aromatic system.
The ionic interaction between the protonated quinolinium cation and the chloride anion.
The nature of intermolecular forces, including potential hydrogen bonds between the N-H group and the chloride ion, as well as π-π stacking interactions between the aromatic rings of adjacent molecules.
As of the latest literature review, a detailed single-crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases. However, a Japanese patent describes a method for producing high-purity 3-bromoquinoline which involves the recrystallization of 3-bromoquinoline hydrobromide, a closely related salt, from a mixed solvent of water and an alcohol. google.com This process suggests that a well-defined crystalline salt is formed, which is a prerequisite for single-crystal X-ray diffraction studies. The principles of X-ray crystallography remain the gold standard for such solid-state structural determination.
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial analytical technique used to determine the mass percentages of the constituent elements in a sample. This method serves to verify the empirical and molecular formula of a synthesized compound, providing a fundamental check of its purity and identity. For this compound, the theoretical elemental composition is calculated based on its molecular formula, C₉H₇BrClN, and the atomic weights of its constituent elements (Carbon, Hydrogen, Bromine, Chlorine, and Nitrogen).
The comparison between the experimentally determined elemental composition of a sample and the calculated theoretical values is a critical step in its characterization. A close correlation between the experimental and theoretical values provides strong evidence that the correct compound has been synthesized with a high degree of purity.
Table 1: Theoretical Elemental Composition of this compound (Based on the molecular formula C₉H₇BrClN with a molecular weight of 244.52 g/mol )
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.01 | 9 | 108.09 | 44.21 |
| Hydrogen | H | 1.01 | 7 | 7.07 | 2.89 |
| Bromine | Br | 79.90 | 1 | 79.90 | 32.68 |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 14.50 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 5.73 |
Note: The molecular weight and mass percentages are calculated using standard atomic weights and may vary slightly depending on the values used.
Integration of Spectroscopic Data for Comprehensive Structural Assignments
While X-ray crystallography provides a definitive solid-state structure, a combination of spectroscopic techniques is necessary for a complete structural assignment, particularly for confirming the structure in solution and for routine characterization. The data from various spectroscopic methods are integrated to build a cohesive and comprehensive picture of the molecule's structure. For this compound, key techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.
The formation of the hydrochloride salt from 3-bromoquinoline induces characteristic changes in the spectroscopic data:
NMR Spectroscopy: In ¹H NMR, the protonation of the quinoline nitrogen leads to a significant downfield shift of the protons on the heterocyclic ring, particularly the proton at the 2-position, due to the increased positive charge and resulting deshielding. The emergence of a broad signal corresponding to the N-H proton, which may couple with adjacent protons, is also a key indicator. In ¹³C NMR, the carbon atoms adjacent to the protonated nitrogen (C2 and C8a) would also be expected to shift downfield.
IR Spectroscopy: The most notable change in the IR spectrum upon formation of the hydrochloride salt is the appearance of a broad absorption band in the region of 2500-3000 cm⁻¹, which is characteristic of the N⁺-H stretching vibration in a quinolinium salt. The C=N stretching vibration of the quinoline ring may also shift to a higher wavenumber.
UV-Vis Spectroscopy: The electronic absorption spectrum of the quinoline ring system is sensitive to pH. Protonation of the nitrogen atom to form the hydrochloride salt typically results in a bathochromic (red) shift of the absorption maxima compared to the free base, 3-bromoquinoline.
By combining the information from these spectroscopic methods with the compositional data from elemental analysis, a confident and comprehensive structural assignment of this compound can be achieved.
Table 2: Summary of Expected Spectroscopic Shifts for this compound
| Spectroscopic Technique | Key Feature for 3-Bromoquinoline (Free Base) | Expected Change upon Formation of Hydrochloride Salt |
| ¹H NMR | Protons on the quinoline ring | Downfield shift of heterocyclic ring protons, especially at C2. Appearance of a broad N-H signal. |
| ¹³C NMR | Carbon signals of the quinoline ring | Downfield shift of carbons adjacent to nitrogen (C2, C8a). |
| IR Spectroscopy | C=N stretching vibration | Appearance of a broad N⁺-H stretch (2500-3000 cm⁻¹). Shift of C=N stretch to higher frequency. |
| UV-Vis Spectroscopy | Absorption maxima of the quinoline system | Bathochromic (red) shift of absorption bands. |
Theoretical and Computational Studies of 3 Bromoquinoline
Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
The supramolecular architecture and physicochemical properties of 3-bromoquinoline (B21735) hydrochloride in the solid state and in solution are significantly influenced by a network of non-covalent intermolecular interactions. Computational modeling provides a powerful lens through which to understand and quantify these interactions, with a particular focus on hydrogen and halogen bonding.
Hydrogen Bonding:
In the hydrochloride salt of 3-bromoquinoline, the protonated quinolinium nitrogen atom is a strong hydrogen bond donor. It can form robust hydrogen bonds with the chloride anion (N⁺-H···Cl⁻) and with any potential hydrogen bond acceptor groups in its environment, such as solvent molecules.
Theoretical investigations of hydrogen bonding in similar heterocyclic systems often employ Density Functional Theory (DFT) calculations. These studies can predict the geometries and energies of hydrogen-bonded complexes. For instance, in a study of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, the analysis of intermolecular interactions revealed the presence of C-H···O hydrogen bonds, and the interaction energies for molecular pairs with these bonds were calculated to be as significant as -11.7 kcal mol⁻¹. nih.gov This highlights the capability of computational methods to quantify the strength of such interactions. The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful tool used to characterize hydrogen bonds by analyzing the electron density topology at the bond critical points.
Halogen Bonding:
The bromine atom at the 3-position of the quinoline (B57606) ring is capable of participating in halogen bonding. A halogen bond is a non-covalent interaction where a covalently bonded halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). This electrophilic character arises from an anisotropic distribution of electron density on the halogen atom, resulting in a region of positive electrostatic potential, known as a "σ-hole," on the outer side of the halogen, opposite to the covalent bond. researchgate.netusu.edu
Computational studies are crucial for characterizing and quantifying halogen bonds. DFT and Møller-Plesset perturbation theory (MP2) are common methods used to calculate the interaction energies and geometries of halogen-bonded complexes. nih.govrsc.org For example, studies on complexes of substituted pyridines with dihalogen molecules (like Br₂) have been investigated using QTAIM and the Interacting Quantum Atoms (IQA) scheme. nih.gov These analyses have shown that the exchange-correlation contribution to the total interaction energy can be dominant, and they have established relationships between interaction energies and electron density descriptors. nih.gov
The strength of a halogen bond is tunable. Electron-withdrawing groups on the aromatic ring tend to strengthen the σ-hole and thus the halogen bond, while electron-donating groups have the opposite effect. researchgate.net In the case of 3-bromoquinoline, the electronegative nitrogen atom within the quinoline ring system influences the electronic properties of the C-Br bond, which in turn affects the nature of the halogen bond it can form.
The table below summarizes the key intermolecular interactions involving 3-bromoquinoline hydrochloride and the computational methods used to model them.
| Interaction Type | Donor | Acceptor | Typical Computational Methods | Key Findings from Related Studies |
| Hydrogen Bond | Quinolinium N⁺-H | Chloride (Cl⁻), Solvent | DFT, QTAIM, MP2 | Can have significant interaction energies, crucial for crystal packing and solvation. nih.gov |
| Halogen Bond | C₃-Br | Lewis Bases (e.g., N, O, π-systems) | DFT, MP2, QTAIM, IQA | Dominated by dispersion and electrostatics; strength is tunable by substituents. researchgate.netrsc.org |
| π-π Stacking | Quinoline Ring | Quinoline Ring | DFT with dispersion correction, Symmetry-Adapted Perturbation Theory (SAPT) | Important for the packing of aromatic systems in crystals. |
Development of Computational Tools for Structure Elucidation
The unambiguous determination of the chemical structure of novel or complex organic molecules like derivatives of 3-bromoquinoline relies heavily on a combination of experimental spectroscopic techniques and computational methods. The development in this context refers not necessarily to the creation of brand-new software, but to the refined application and integration of existing computational tools to solve complex structural problems.
A primary suite of computational tools for structure elucidation revolves around the prediction of spectroscopic data, which can then be compared with experimental results.
NMR Spectroscopy Simulation:
DFT calculations are widely used to predict ¹H and ¹³C NMR chemical shifts. The GIAO (Gauge-Including Atomic Orbital) method is the most common approach. By calculating the magnetic shielding tensors for a proposed structure, one can obtain theoretical chemical shifts. Comparing these with the experimental spectrum is a powerful method for structure verification. For complex quinoline derivatives, 2D NMR techniques like COSY, HSQC, and HMBC are invaluable, and computational analysis can help in assigning cross-peaks and resolving ambiguities. For instance, the structural confirmation of a complex compound formed during a Doebner-type quinoline synthesis was achieved through extensive 1D and 2D NMR experiments corroborated by computational analysis. mdpi.com
Mass Spectrometry (MS) Analysis:
While MS is an experimental technique, computational chemistry can aid in the interpretation of fragmentation patterns observed in the mass spectrum. By calculating the relative energies of different fragment ions, it is possible to predict the most likely fragmentation pathways and thus rationalize the observed mass-to-charge ratios and their intensities.
Vibrational Spectroscopy (IR and Raman):
Integrated Approaches:
The most robust computational approach for structure elucidation involves an integrated strategy where multiple types of data are used in concert. For a molecule like this compound, this would involve:
Generating a set of plausible isomeric structures.
For each candidate structure, performing a geometry optimization using a suitable level of theory (e.g., DFT with an appropriate basis set).
For each optimized geometry, calculating NMR chemical shifts, vibrational frequencies, and potentially UV-Vis absorption spectra.
Comparing the set of predicted data for each candidate with the experimental data to identify the correct structure.
This integrated approach, combining experimental data with predictions from a suite of computational tools, represents the modern paradigm for the development and application of computational methods in structure elucidation.
The table below outlines the application of various computational tools for the structure elucidation of quinoline derivatives.
| Computational Tool | Application in Structure Elucidation | Information Obtained |
| DFT (e.g., with GIAO) | Prediction of NMR spectra | ¹H and ¹³C chemical shifts for comparison with experimental data. mdpi.com |
| DFT | Calculation of Vibrational Spectra | Predicted IR and Raman frequencies to confirm functional groups. eurekaselect.com |
| Time-Dependent DFT (TD-DFT) | Prediction of Electronic Spectra | UV-Vis absorption wavelengths to correlate with experimental spectra. |
| Quantum Chemical Calculations | Analysis of Mass Spectrometry Data | Relative energies of fragment ions to rationalize fragmentation patterns. |
Applications of 3 Bromoquinoline and Its Derivatives As Research Probes and Building Blocks
Synthetic Reagents in Complex Organic Molecule Construction
In the field of organic synthesis, 3-bromoquinoline (B21735) is a highly valued reagent for constructing intricate molecular architectures. chemimpex.com Its ability to participate in various cross-coupling reactions is a cornerstone of its utility. chemimpex.com For instance, it is frequently used in palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira cross-coupling reactions. researchgate.netresearchgate.netresearchgate.net
The Suzuki-Miyaura reaction, which forms carbon-carbon bonds, has been employed to couple 3-bromoquinoline with boronic acids or esters. researchgate.netresearchgate.net A specific example involves the reaction of 3-bromoquinoline with 3,5-dimethylisoxazole-4-boronic acid pinacol (B44631) ester to create more complex heterocyclic structures. researchgate.net Similarly, the Sonogashira coupling allows for the formation of a carbon-carbon bond between 3-bromoquinoline and terminal alkynes, such as phenylacetylene, under transition-metal-free conditions in some cases. researchgate.net
Beyond carbon-carbon bond formation, 3-bromoquinoline is a precursor for C-N bond formation through reactions like the Buchwald-Hartwig amination. researchgate.netnih.gov This reaction is fundamental in drug design for introducing nitrogen atoms into molecules. nih.gov The compound also undergoes bromine-magnesium exchange reactions, which can then be quenched with various electrophiles to produce a range of functionalized quinolines. chemicalbook.com Researchers have also achieved the regioselective synthesis of 3-bromoquinoline derivatives through a formal [4 + 2]-cycloaddition between N-aryliminium ions and 1-bromoalkynes. acs.org These synthetic methodologies highlight the compound's role in generating diverse libraries of quinoline (B57606) analogues for further investigation. acs.org
Precursors for Bioactive Compounds in Medicinal Chemistry Research
The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a broad spectrum of pharmacological activities. orientjchem.orgnih.govnih.gov 3-Bromoquinoline serves as a critical starting material for the synthesis of these bioactive derivatives. chemimpex.com Its utility stems from the ease with which the bromo group can be substituted or used to direct further reactions, enabling the creation of novel compounds for pharmacological screening. chemimpex.comacs.org Researchers utilize 3-bromoquinoline to develop potential pharmaceuticals targeting a variety of diseases, including cancer, inflammatory conditions, and infectious diseases. chemimpex.comjptcp.com
The design and synthesis of novel quinoline analogues from 3-bromoquinoline is a major focus of medicinal chemistry research. The versatility of 3-bromoquinoline allows for the introduction of various functional groups and structural motifs to explore their impact on biological activity. chemimpex.comacs.org
A common strategy involves using 3-bromoquinoline in palladium-catalyzed cross-coupling reactions to attach different substituents. researchgate.net For example, Suzuki coupling has been used to synthesize a range of arylated quinoline derivatives. researchgate.net In one study, 3-bromoquinoline was converted to 3-iodoquinoline via the Finkelstein reaction, which then underwent a copper-catalyzed carbon-sulfur bond formation to produce various substituted benzylthioquinoline intermediates. nih.gov These intermediates were further modified to create a library of compounds for biological evaluation. nih.gov
Another approach involves a formal [4 + 2] cycloaddition reaction to achieve the regioselective synthesis of 3-bromoquinoline derivatives. acs.org This method allows for the creation of structurally diverse quinoline compounds by reacting N-aryliminium ions, generated from arylmethyl azides, with 1-bromoalkynes. acs.org The resulting 3-bromoquinoline products can possess various substituents depending on the starting materials used. acs.org For instance, reacting benzyl (B1604629) azide (B81097) with bromophenyl acetylene yields 3-Bromo-4-phenylquinoline. acs.org These synthetic strategies demonstrate the importance of 3-bromoquinoline as a platform for generating novel molecules with potential therapeutic applications. orientjchem.org
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. gardp.orgoncodesign-services.com For quinoline scaffolds derived from 3-bromoquinoline, SAR studies involve systematically modifying the molecule and assessing the resulting changes in pharmacological effect. nih.govresearchgate.net This process helps in the design of more potent and selective drug candidates. oncodesign-services.com
Research on 3-substituted benzylthioquinolinium iodide derivatives, synthesized from 3-bromoquinoline, revealed key SAR insights. nih.gov It was found that the nature and position of substituents on the benzyl ring significantly impacted antifungal activity against Cryptococcus neoformans. For example, a compound with a para-trifluoromethyl (CF3) substituent on the benzyl ring showed high potency. nih.gov Another study on 3-substituted quinoline derivatives as inhibitors of platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK) found that a lipophilic group at the 3-position, often a monocyclic aromatic or small alkyl/alkenyl group, contributed significantly to the inhibitory activity. nih.gov Furthermore, the presence of 6,7-dimethoxy groups on the quinoline ring was found to be advantageous for potent inhibition. nih.gov
In the context of anticancer agents, SAR studies on brominated 8-hydroxyquinolines have demonstrated potent activity. researchgate.netnih.gov Modifications at various positions of the quinoline ring, such as the introduction of bromo, methoxy, or cyano groups, have been shown to influence cytotoxicity against different cancer cell lines. researchgate.net For example, 5,7-dibromo-8-hydroxyquinolines showed strong antiproliferative activity against C6, HeLa, and HT29 tumor cell lines. researchgate.net These studies underscore the importance of systematic structural modifications to optimize the therapeutic potential of quinoline-based compounds. oncodesign-services.com
Protein kinases are key regulators of cellular processes, and their dysregulation is implicated in diseases like cancer, making them important drug targets. nih.govmdpi.com Quinoline-based molecules have emerged as effective protein kinase inhibitors, and derivatives of 3-bromoquinoline are actively investigated in this area. nih.govresearchgate.net
A study focused on the development of platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK) inhibitors synthesized a series of 63 3-substituted quinoline derivatives. nih.gov The research found that optimal activity (IC50 values ≤ 20 nM) was achieved when a 6,7-dimethoxyquinoline core was substituted at the 3-position with specific lipophilic groups. nih.gov Potent inhibitors included derivatives with 4-methoxyphenyl, 3-fluoro-4-methoxyphenyl, and thiophene-3-yl groups at the 3-position. nih.gov Notably, most of these compounds were selective for PDGF-RTK and did not inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov
The design of quinoline derivatives as kinase inhibitors often involves creating molecules that can fit into the ATP-binding pocket of the target kinase. researchgate.net SAR studies help to refine the structure to maximize potency and selectivity. orientjchem.org For example, research on quinoline carboxylic acid derivatives identified that a carboxylic acid group at the 3-position of the quinoline scaffold was crucial for inhibitory activity against insulin-like growth factor (IGF) receptors. orientjchem.org The versatility of 3-bromoquinoline as a starting material allows for the synthesis of diverse libraries of such compounds to screen for kinase inhibitory activity. nih.gov
Table 1: Examples of 3-Substituted 6,7-Dimethoxyquinoline Derivatives as PDGF-RTK Inhibitors
| Compound | 3-Position Substituent | IC50 (nM) for PDGF-RTK Inhibition |
|---|---|---|
| 15d | 4-Methoxyphenyl | ≤ 20 |
| 17m | 3-Fluoro-4-methoxyphenyl | ≤ 20 |
| 17b | 3-Fluorophenyl | ≤ 20 |
| 24 | 4-Hydroxyphenyl | ≤ 20 |
| 15o | 6-Methoxypyridin-3-yl | ≤ 20 |
| 15e | trans-beta-Styryl | ≤ 20 |
| 2e | Thiophene-3-yl | ≤ 20 |
| 15f | 5-Chlorothiophene-2-yl | ≤ 20 |
| 17n | Cyclopentenyl | ≤ 20 |
Data sourced from a study on 3-substituted quinoline derivatives. nih.gov
Quinoline derivatives are a significant class of compounds investigated for their potential as anticancer and antiviral agents. chemimpex.combiosynth.com 3-Bromoquinoline serves as a key intermediate in the synthesis of novel derivatives with these biological activities. chemimpex.com
In anticancer research, numerous studies have demonstrated the efficacy of quinoline derivatives against various cancer cell lines. nih.govneuroquantology.comarabjchem.org For instance, novel brominated methoxyquinolines and nitrated bromoquinolines derived from precursors like 3,6,8-tribromoquinoline have shown significant inhibitory activity against HT29, HeLa, and C6 cancer cell lines. nih.gov One study found that adding bromine atoms at the C-5 and C-7 positions of 3,6,8-trimethoxyquinoline substantially increased its antiproliferative activity. nih.gov Furthermore, derivatives of bromo- and cyano-substituted 8-hydroxyquinoline (B1678124) have been found to induce apoptosis in these cell lines and inhibit the human DNA topoisomerase I enzyme. researchgate.netnih.gov
The mechanism of action for many quinoline-based anticancer agents involves interfering with DNA synthesis or inducing oxidative stress. orientjchem.org The planar nature of the quinoline ring allows it to intercalate with DNA, while various substituents can interact with key enzymes or receptors involved in cancer progression. arabjchem.org
While the focus has been heavily on anticancer applications, isoquinoline alkaloids, which share a structural relationship with quinolines, have been noted for their dual anti-inflammatory and antiviral properties, suggesting a potential avenue for future research with 3-bromoquinoline derivatives. jptcp.com
Table 2: Anticancer Activity of Selected Brominated Quinoline Derivatives
| Cell Line | Compound Class | Observed Effect |
|---|---|---|
| HT29 (Human Colon Carcinoma) | Brominated Methoxyquinolines | Significant inhibitory activity |
| HeLa (Human Cervix Carcinoma) | Brominated Methoxyquinolines | Significant inhibitory activity |
| C6 (Rat Brain Tumor) | Brominated Methoxyquinolines | Significant inhibitory activity |
| HT29, HeLa, C6 | 5,7-Dibromo-8-hydroxyquinoline | Strong antiproliferative activity, Apoptosis induction |
Data compiled from studies on the antiproliferative effects of quinoline derivatives. researchgate.netnih.gov
The quinoline core is historically one of the most important scaffolds in the development of antimalarial drugs, with famous examples like quinine and chloroquine. nih.govnih.govmdpi.com The emergence of drug-resistant strains of the malaria parasite, Plasmodium falciparum, has necessitated the continuous development of new antimalarial agents, and quinoline derivatives remain a central focus of this research. nih.govnih.gov
3-Bromoquinoline provides a versatile starting point for creating novel quinoline-based compounds with potential antimalarial activity. acs.org The general mechanism of action for many quinoline antimalarials involves interfering with the parasite's heme metabolism within the host's red blood cells. nih.gov By modifying the quinoline structure, researchers aim to develop analogues that are effective against both drug-sensitive and drug-resistant parasite strains. nih.govnih.gov
Research efforts have explored various chemical modifications of the quinoline ring to enhance potency and overcome resistance. nih.gov This includes the synthesis of hybrid molecules that combine the quinoline scaffold with other pharmacophores. mdpi.com For example, quinoline-trioxolane hybrids have shown activity in the low nanomolar range against both chloroquine-sensitive and resistant strains of P. falciparum. mdpi.com Although direct studies starting from 3-bromoquinoline hydrochloride are not extensively detailed in the provided context, its role as a key synthetic intermediate allows for the creation of the diverse substituted quinolines needed for such antimalarial drug discovery programs. chemimpex.comacs.org
Ligands in Organometallic Catalysis Research
While quinoline and its derivatives are generally recognized for their ability to act as ligands in organometallic catalysis, specific research detailing the application of 3-bromoquinoline or its direct derivatives as ligands in catalytic processes is not widely reported in the available scientific literature. The primary role of 3-bromoquinoline in this area appears to be as a substrate or building block for the synthesis of more complex molecules via cross-coupling reactions, rather than as a component of the catalyst itself.
Components in Material Science Research (e.g., OLED phosphorescent complexes, chemo-sensors)
In material science, the 3-bromoquinoline framework serves as a valuable precursor for developing sophisticated materials with specific photophysical and sensing properties. The presence of the bromo substituent allows for the tuning of electronic properties and provides a site for synthetic elaboration, leading to applications in organic light-emitting diodes (OLEDs) and chemosensors.
Phosphorescent Complexes for Organic Light-Emitting Diodes (OLEDs)
Quinoline derivatives are widely used as cyclometalating ligands in the synthesis of phosphorescent heavy-metal complexes, particularly those of iridium(III), which are crucial components in state-of-the-art OLEDs. These complexes are prized for their ability to harvest both singlet and triplet excitons, leading to high internal quantum efficiencies.
The photophysical properties of these iridium(III) complexes, such as their emission color, quantum yield, and excited-state lifetime, are largely determined by the nature of the ligands. The emission originates from triplet metal-to-ligand charge transfer (³MLCT) states or a mixture of ³MLCT and ligand-centered (³LC) states. The energy of these states can be precisely tuned by introducing various substituents onto the cyclometalating ligands.
While specific studies focusing exclusively on 3-bromoquinoline-based iridium complexes are limited, the extensive research on analogous substituted quinoline and isoquinoline ligands provides a strong basis for understanding their potential. The introduction of a halogen atom, such as bromine, onto the quinoline ring can influence the complex's properties in several ways:
Heavy Atom Effect: The bromine atom can enhance spin-orbit coupling, which may facilitate the intersystem crossing process and potentially lead to shorter phosphorescence lifetimes.
Electronic Effects: As an electron-withdrawing group, the bromo substituent can stabilize the highest occupied molecular orbital (HOMO) of the complex, which is often localized on the iridium center and the phenyl part of the ligand. This stabilization can lead to a larger HOMO-LUMO gap and a blue shift in the emission color.
Synthetic Handle: The C-Br bond serves as a versatile site for post-complexation modifications through cross-coupling reactions, allowing for the introduction of other functional groups to further tune the complex's properties or to attach it to a polymer backbone.
Research on related substituted phenylquinoline and phenylisoquinoline iridium complexes demonstrates the significant impact of substituents on OLED performance. For instance, the strategic placement of electron-withdrawing or electron-donating groups on the cyclometalating ligand is a key strategy for tuning the emission from blue to deep red.
Table 1: Photophysical Properties of Representative Iridium(III) Complexes with Substituted Quinoline-Type Ligands
| Complex Structure (General) | Substituent on Ligand | Emission Color | Emission Max (nm) | Quantum Yield (%) | Application Note |
|---|---|---|---|---|---|
Ir(phenylquinoline)₂(acac) |
Formyl group | Yellowish-Orange | 579 | 99.3 | High quantum efficiency for red-orange OLEDs. nih.gov |
Ir(phenylisoquinoline)₂(acac) |
Trifluoromethyl group | Red | 619 | - | Used as a red emitter in OLEDs. hilarispublisher.com |
Ir(thieno[3,2-c]quinoline)₂(acac) |
Phenyl group | Red | 610-620 | - | Achieved high external quantum efficiency (>20%) in red PhOLEDs. 160.153.132 |
Ir(dfdmappy)₂(phim) |
Dimethylamino group | Blue | - | 91 | High-performance blue emitter with good color purity. rsc.org |
This table presents data for analogous substituted quinoline and isoquinoline ligands to illustrate the effect of substitution on the properties of iridium complexes for OLEDs. acac = acetylacetonate; dfdmappy = 2-(2,4-difluorophenyl)-N,N-dimethylpyridin-4-amine; phim = N-heterocyclic carbene.
Chemosensors
The quinoline moiety is a well-established fluorophore used in the design of fluorescent chemosensors for the detection of various analytes, particularly metal ions. These sensors typically operate via mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF). The design usually involves linking a receptor unit, which selectively binds the target analyte, to the quinoline fluorophore.
The 3-bromoquinoline scaffold can be utilized to construct such sensors. The bromine atom itself is generally not the primary binding site but serves as a precursor for introducing the necessary receptor groups through chemical synthesis. For example, the bromo group can be replaced by various nitrogen, oxygen, or sulfur-containing moieties capable of coordinating with metal ions.
The general principle involves designing a molecule where the fluorescence of the quinoline unit is "off" in the free state. Upon binding of the target ion to the receptor, a conformational or electronic change occurs, which "turns on" the fluorescence, providing a detectable signal. The selectivity of the sensor is determined by the design of the receptor unit to have a high affinity for a specific ion.
Quinoline-based fluorescent sensors have been successfully developed for a range of metal ions, demonstrating their versatility. The introduction of different functional groups onto the quinoline ring allows for the fine-tuning of their sensing properties, including sensitivity and selectivity.
Table 2: Examples of Quinoline-Based Fluorescent Chemosensors and Their Performance
| Sensor Base | Target Ion | Sensing Mechanism | Detection Limit | Medium |
|---|---|---|---|---|
| Quinoline-based Schiff base | Pb²⁺ | Fluorescence Quenching | 9.9 x 10⁻⁷ M | Semi-aqueous |
| Quinoline derivative | Fe³⁺ | Fluorescence Quenching | 8.67 x 10⁻⁵ M | - |
| Quinoline derivative | Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | 0.53 µM | Aqueous |
| Quinoline-thiosemicarbazone | F⁻, CN⁻ | Colorimetric Change | - | - |
This table showcases the performance of various quinoline derivatives as chemosensors for different ions, illustrating the potential of this molecular framework in sensor design.
Future Research Directions and Unexplored Avenues for 3 Bromoquinoline Hydrochloride
Development of Novel Catalytic Systems for Functionalization
The functionalization of the quinoline (B57606) core is a pivotal step in the synthesis of complex molecules. While classical cross-coupling reactions at the C-3 position are established, future research should focus on developing novel catalytic systems for direct C-H functionalization at other positions of the 3-bromoquinoline (B21735) ring. This approach offers a more atom- and step-economical route to novel derivatives.
Research efforts could be directed towards:
Regioselective C-H Activation: Investigating transition metal catalysts (e.g., rhodium, ruthenium, palladium) for the selective activation and functionalization of specific C-H bonds (e.g., at C-2, C-4, or C-8) on the 3-bromoquinoline hydrochloride backbone. nih.gov For instance, rhodium(III)-catalyzed systems have shown success in the C-2/C-3 heteroarylation of N-phenylquinoline-3-carboxamide, suggesting a potential avenue for similar transformations on 3-bromoquinoline derivatives. nih.gov
Pincer Complex Catalysis: The use of robust and air-insensitive palladium pincer complexes, which have demonstrated high activity in the C-H heteroarylation of various arenes, could be explored for the functionalization of 3-bromoquinoline. researchgate.net These catalysts often operate under mild conditions with low catalyst loading, aligning with green chemistry principles. researchgate.net
Photoredox Catalysis: Exploring light-mediated catalytic systems to enable novel transformations that are not accessible through traditional thermal methods. This could open pathways for radical-based functionalization reactions.
Table 1: Potential Catalytic Systems for Future Functionalization of 3-Bromoquinoline
| Catalytic System | Target Position(s) | Potential Functionalization | Rationale & Reference |
| Rhodium(III) / Ligand | C-2, C-8 | Alkenylation, Heteroarylation | Proven efficacy in directed and non-directed C-H activation of quinolines. nih.gov |
| Palladium(II) / Phenanthroline | C-H Arylation | Introduction of Aryl Groups | Effective for non-directed C-H arylation of pyridines, suggesting applicability to the quinoline core. nih.gov |
| Copper(I) Bromide | C-2 Carbamoylation | Addition of Carbamoyl Moieties | Demonstrated success in the direct carbamoylation of quinoline N-oxides. nih.gov |
| Palladium Pincer Complexes | C-H Heteroarylation | Coupling with Heteroarenes | Robust and efficient catalysts for C-H bond activation under mild conditions. researchgate.net |
Expanding the Scope of Green Synthetic Methodologies
Future synthetic research should prioritize the development of environmentally benign methods for both the synthesis of this compound and its subsequent derivatization.
Key areas for exploration include:
Greener Synthesis of the Core Structure: Current methods often involve the use of elemental bromine and organic solvents. google.com Future work could focus on developing catalytic bromination techniques using safer bromine sources and greener solvents (e.g., ionic liquids or water-based systems). A known method involves reacting an acid salt of quinoline with bromine to form 3-bromoquinoline hydrobromide, which is then recrystallized from a water-alcohol mixture before being treated with an alkali. google.com Research could focus on optimizing this process to minimize solvent use and waste generation.
Catalytic C-H Activation: As mentioned previously, transitioning from pre-functionalized starting materials to direct C-H activation represents a significant leap in green chemistry. nih.gov This reduces the number of synthetic steps, minimizes waste, and improves atom economy.
Flow Chemistry Synthesis: Implementing continuous flow processes for the synthesis of 3-bromoquinoline and its derivatives can lead to improved safety, better heat and mass transfer, and higher purity products, as discussed further in section 8.6. researchgate.net
Advanced Mechanistic Investigations of Complex Reactions
A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing existing methods and designing new, more efficient transformations.
Future research should focus on:
Kinetic Studies: Performing detailed kinetic analyses of key reactions, such as palladium-catalyzed cross-coupling or rhodium-catalyzed C-H activation, to determine rate laws and identify rate-limiting steps. nih.govresearchgate.net For instance, kinetic isotope effect (KIE) studies, which have been used to probe the mechanism of Rh(III)-catalyzed alkenylation of picolinamide (B142947) derivatives, could confirm whether C-H bond cleavage is the rate-determining step in functionalization reactions of 3-bromoquinoline. nih.gov
Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate transition state energies, and elucidate the role of catalysts, ligands, and the hydrochloride salt in the reaction mechanism.
Spectroscopic Interrogation: Using advanced spectroscopic techniques (e.g., in situ NMR, IR) to identify and characterize reaction intermediates, providing direct evidence for proposed mechanistic pathways.
Exploration of New Biological Targets and Mechanisms of Action (In Vitro Studies)
The quinoline scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key starting material for a variety of biologically active compounds. Future research should aim to systematically explore its potential against a broader range of diseases.
Promising avenues include:
Broad-Spectrum In Vitro Screening: Evaluating this compound and its simple derivatives against diverse biological targets, including a wide panel of kinases, proteases, and viral proteins. For example, various quinoline derivatives have shown inhibitory activity against Pim-1 kinase and dengue virus, suggesting that derivatives of 3-bromoquinoline could be explored for similar activities. nih.govnih.gov
Mechanism of Action Studies: For any identified "hits," subsequent in vitro studies should be conducted to elucidate the mechanism of action. This could involve assays to measure cell cycle arrest, induction of apoptosis, or inhibition of specific enzymatic pathways. nih.gov
Antiproliferative Activity: Screening against a panel of cancer cell lines to identify potential anticancer activity. nih.govnih.gov Research has shown that novel quinoline derivatives can exhibit potent growth inhibitory effects against various cancer cell lines, such as PC-3 and KG-1. nih.gov
Table 2: Potential Biological Targets for In Vitro Investigation
| Target Class | Specific Example(s) | Rationale for Investigation | Reference |
| Protein Kinases | Pim-1, mTOR, EGFR | Quinoline scaffold is a known kinase inhibitor pharmacophore. nih.govmdpi.com | nih.govmdpi.com |
| Viral Proteins | Dengue Virus Protease/Polymerase | Other substituted quinolines have shown significant antiviral activity. nih.gov | nih.gov |
| Enzymes in Neurodegenerative Disease | Beta-secretase (BACE1) | Quinoline derivatives have been investigated for their potential in treating Alzheimer's disease. nih.gov | nih.gov |
| Cancer Cell Lines | PC-3 (Prostate), KG-1 (Leukemia), A549 (Lung) | To identify novel antiproliferative agents. nih.govmdpi.com | nih.govmdpi.com |
Computational Design of Enhanced 3-Bromoquinoline Derivatives
Computational chemistry and molecular modeling are powerful tools for accelerating the drug discovery process. Future research should leverage these techniques to rationally design novel 3-bromoquinoline derivatives with enhanced potency and selectivity.
A structured computational approach would involve:
Structure-Based Drug Design (SBDD): Using the crystal structures of target proteins (e.g., kinases, proteases), molecular docking simulations can be performed to predict the binding modes and affinities of virtual libraries of 3-bromoquinoline derivatives. mdpi.comresearchgate.net This allows for the prioritization of compounds for synthesis.
Ligand-Based Drug Design (LBDD): In the absence of a target structure, quantitative structure-activity relationship (QSAR) models can be developed based on the biological activity of existing quinoline derivatives to guide the design of new, more potent analogues. mdpi.com
Molecular Dynamics (MD) Simulations: For promising docked compounds, MD simulations can be used to assess the stability of the ligand-protein complex over time, providing insights into the dynamic interactions and helping to refine the design. mdpi.com
ADME/Tox Prediction: In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as toxicity, can help in the early identification of candidates with favorable drug-like properties. mdpi.com
Applications in Emerging Fields of Chemistry
The unique structure of this compound makes it an interesting candidate for application in cutting-edge areas of chemical science, beyond its traditional use as a synthetic intermediate.
Supramolecular Chemistry: This field focuses on systems held together by non-covalent interactions. pageplace.deresearchgate.net this compound could be explored as a building block for:
Novel Host-Guest Systems: The quinoline ring can participate in π-stacking and hydrogen bonding, making it a potential component for molecular recognition and sensing applications. researchgate.net
Functional Materials: Incorporation into larger supramolecular assemblies could lead to materials with interesting photophysical or electronic properties, with potential applications in organic electronics or as sensors. numberanalytics.com
Flow Chemistry: The use of continuous-flow reactors offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. syrris.comnih.gov Future research could focus on:
Continuous Synthesis: Developing a continuous-flow process for the synthesis of this compound itself, potentially leading to a safer and more efficient manufacturing process. amt.uk
High-Throughput Derivatization: Using flow chemistry systems to rapidly synthesize libraries of 3-bromoquinoline derivatives for biological screening. The ability to quickly vary reaction parameters and reagents in a flow system makes it ideal for rapid optimization and library synthesis. syrris.com Recent work has demonstrated the use of flow chemistry for the synthesis of 3-substituted quinolines via photochemical methods, highlighting the potential for this technology. acs.org
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 3-bromoquinoline hydrochloride?
- Methodological Answer : this compound is synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using 3-bromoquinoline as a key intermediate. For example, coupling 3-bromoquinoline with 2-aminophenylboronic acid hydrochloride in the presence of PdCl₂(dppf) and K₂CO₃ in ethanol yields indoloquinoline derivatives with high regioselectivity (84% yield) . Copper-catalyzed amidation using CuI, diamine ligands, and K₂CO₃ is another method for functionalizing the quinoline scaffold .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : The compound is a skin, eye, and respiratory irritant. Safety protocols include using PPE (gloves, goggles, lab coats), working in a fume hood, and avoiding contact with strong oxidizers. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Spills should be absorbed with inert materials and disposed of as hazardous waste .
Q. Which analytical techniques are recommended for characterizing this compound and its derivatives?
- Methodological Answer : Structural confirmation is achieved via ¹H/¹³C NMR to analyze coupling patterns and regiochemistry. Mass spectrometry (MS) validates molecular weight, while column chromatography (e.g., silica gel with petroleum ether/diethyl ether gradients) purifies intermediates. IR spectroscopy can track functional group transformations, such as cyclization or oxidation .
Advanced Research Questions
Q. How can regioselectivity be controlled in cross-coupling reactions involving this compound?
- Methodological Answer : Regioselectivity depends on catalyst choice and reaction conditions. For example, PdCl₂(dppf) promotes C–C bond formation at the 3-position of quinoline, while CuI-ligand systems favor amidation at the same site. Solvent polarity (e.g., ethanol vs. THF) and temperature (reflux vs. room temperature) further modulate selectivity. Systematic screening of ligands (e.g., dppf vs. phosphine ligands) is recommended to optimize outcomes .
Q. What strategies improve yields in Suzuki-Miyaura couplings using this compound?
- Methodological Answer : Key factors include:
- Catalyst loading : 5 mol% PdCl₂(dppf) ensures efficient coupling without excessive costs.
- Base selection : Aqueous K₂CO₃ (2.5–3.0 equiv) maintains pH for boronic acid activation.
- Reaction time : Extended durations (16–24 hours) enhance conversion for sterically hindered substrates.
- Purification : Gradient silica gel chromatography (e.g., petroleum ether/diethyl ether) isolates products with >80% purity .
Q. What mechanistic insights explain spontaneous rearomatization in cyclization reactions involving 3-bromoquinoline derivatives?
- Methodological Answer : During N-methylation of 3-bromoquinoline with iodomethane, the resulting quinolinium salt undergoes rearomatization via spontaneous oxidation. This process likely involves air oxygen or residual base (e.g., K₂CO₃) acting as an oxidant. Computational studies (DFT) or trapping experiments with radical scavengers (e.g., TEMPO) could validate proposed pathways .
Q. How is this compound utilized in synthesizing antifungal or anticancer agents?
- Methodological Answer : 3-Bromoquinoline serves as a precursor for bioactive heterocycles. For example, Finkelstein reaction converts it to 3-iodoquinoline, which undergoes copper-catalyzed C–S bond formation with benzenethiols to yield 3-(phenylthio)quinolines. These derivatives exhibit antifungal activity against Candida spp. (MIC ~10 μM) . Quinoline scaffolds are also modified to design FABP4/5 inhibitors for metabolic diseases .
Experimental Design & Data Analysis
Q. How should researchers design experiments to resolve contradictions in reaction yields reported for 3-bromoquinoline-based syntheses?
- Methodological Answer :
- Control experiments : Repeat baseline reactions (e.g., Suzuki coupling) with standardized reagents to isolate variables.
- DoE (Design of Experiment) : Vary catalyst loading, solvent, and temperature to identify optimal conditions.
- Analytical validation : Use HPLC or GC-MS to quantify unreacted starting material and byproducts.
- Literature comparison : Cross-reference protocols from independent studies (e.g., Pd vs. Cu systems) to identify methodological discrepancies .
Q. What steps ensure reproducibility in multi-step syntheses involving this compound?
- Methodological Answer :
- Intermediate characterization : Validate each step via NMR/MS before proceeding.
- Batch consistency : Source reagents (e.g., boronic acids, catalysts) from the same supplier.
- Detailed documentation : Record exact reaction times, temperatures, and purification gradients.
- Collaborative validation : Share protocols with independent labs to confirm reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
